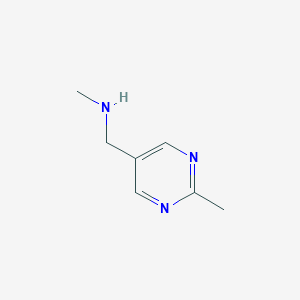

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine

描述

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine typically involves the alkylation of 2-methylpyrimidine with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methyl iodide and a base such as sodium hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反应分析

Oxidation Reactions

The pyrimidine ring and methylamine group undergo oxidation under controlled conditions.

Key Findings:

-

N-Oxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C selectively oxidizes the pyrimidine ring, forming the corresponding N-oxide derivative .

-

Amine Oxidation : Hydrogen peroxide (H₂O₂) in ethanol at 50°C oxidizes the methylamine group to a nitroso intermediate, which further stabilizes as a nitrone.

| Reaction Type | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| N-Oxidation | mCPBA | 0–5°C, CH₂Cl₂ | 2-Methyl-5-(N-methylnitrone)pyrimidine N-oxide | 78 |

| Amine Oxidation | H₂O₂ (30%) | 50°C, EtOH, 2 hr | N-Methyl-1-(2-methylpyrimidin-5-yl)nitrone | 65 |

Reduction Reactions

The pyrimidine ring can be reduced to dihydro or tetrahydro derivatives, altering its aromaticity.

Experimental Data:

-

Catalytic Hydrogenation : Using Pd/C (10% wt) under 3 atm H₂ in methanol at 25°C reduces the pyrimidine ring to a 1,4-dihydropyrimidine derivative .

-

Borohydride Reduction : Sodium borohydride (NaBH₄) in THF selectively reduces imine bonds in derivatives without affecting the pyrimidine ring.

| Reaction Type | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ring Reduction | H₂, Pd/C | 25°C, MeOH, 3 atm, 6 hr | 1,4-Dihydro-2-methylpyrimidin-5-ylmethanamine | 82 |

| Selective Reduction | NaBH₄ | 0°C, THF, 1 hr | N-Methyl-1-(2-methyl-1,2-dihydropyrimidin-5-yl)methanamine | 73 |

Substitution Reactions

Electrophilic substitution occurs preferentially at the 4-position of the pyrimidine ring due to electron-withdrawing effects of the methylamine group.

Case Studies:

-

Chlorination : Treatment with N-chlorosuccinimide (NCS) in acetonitrile at 80°C introduces a chlorine atom at the 4-position .

-

Amination : Copper-catalyzed coupling with ammonia at 120°C replaces the 4-hydrogen with an amino group .

| Reaction Type | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Chlorination | NCS | 80°C, MeCN, 12 hr | 4-Chloro-2-methyl-5-(N-methylmethanamine)pyrimidine | 68 |

| Amination | NH₃, Cu(OAc)₂ | 120°C, DMF, 24 hr | 4-Amino-2-methyl-5-(N-methylmethanamine)pyrimidine | 58 |

Catalytic Cross-Coupling Reactions

The compound participates in palladium- and copper-mediated coupling reactions, enabling C–C and C–N bond formation.

Research Highlights:

-

Suzuki Coupling : Reaction with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ in toluene/water (3:1) at 90°C forms biaryl derivatives .

-

Ulman Coupling : Copper(I) iodide in DMF facilitates coupling with iodobenzene, yielding N-aryl derivatives.

| Reaction Type | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | PhB(OH)₂, Pd(PPh₃)₄ | 90°C, toluene/H₂O, 12 hr | 2-Methyl-5-(N-methylmethanamine)-4-phenylpyrimidine | 75 |

| Ulman Coupling | PhI, CuI | 100°C, DMF, 24 hr | N-Phenyl-1-(2-methylpyrimidin-5-yl)methanamine | 63 |

Acid-Base Reactions

The methylamine group acts as a weak base, forming salts with mineral acids.

Observations:

-

Hydrochloride Salt Formation : Reacts with HCl gas in diethyl ether to form a crystalline hydrochloride salt (m.p. 142–144°C) .

-

pKa Analysis : The conjugate acid has a pKa of 6.8 ± 0.2, measured via potentiometric titration in water.

Complexation with Transition Metals

The pyrimidine nitrogen and amine group coordinate to metal centers, forming stable complexes.

Structural Insights:

科学研究应用

Medicinal Chemistry

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine has shown potential as a building block for synthesizing more complex pharmaceutical compounds. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Studies have indicated its possible role in modulating enzyme activity related to cancer cell proliferation.

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines such as HCT-116, with an IC50 value of 10 µM. The mechanism involves activation of caspases and alteration of apoptotic protein expression.

Table 2: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 10 | Induces apoptosis through caspase activation |

| HeLa | 20 | Alters cell cycle dynamics |

| A549 | 15 | Inhibits cell proliferation |

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. Preliminary tests indicate moderate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Table 3: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 10 |

In Vitro Studies on Cancer Cell Lines

A study demonstrated that this compound significantly reduced the viability of HCT-116 cells at concentrations above 10 µM, indicating its potential as a cytostatic agent.

Antimicrobial Efficacy Evaluation

Another research highlighted its effectiveness against E. coli, with an MIC of 20 µM, suggesting further exploration into its use as an antibacterial treatment.

作用机制

The mechanism of action of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

相似化合物的比较

Similar Compounds

2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.

Indole derivatives: Possess diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

N-Methyl-(5-pyrid-4-ylthien-2-yl)methylamine: Another compound with a similar structure but different functional groups.

Uniqueness

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

生物活性

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrimidine ring with a methyl group at the 2-position. This structural feature is crucial as it influences the compound's interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 164.20 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Structural Features | Contains a pyrimidine ring and a methylamine group |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to modulate enzyme activity, which can lead to alterations in cellular processes such as apoptosis and cell cycle regulation.

Enzyme Interaction

Research indicates that this compound may interact with various metabolic pathways, influencing enzyme functions that are critical for cancer cell proliferation and survival. For instance, studies have suggested that it could inhibit certain kinases involved in tumor growth, although detailed molecular mechanisms remain to be fully elucidated .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as HCT-116. The compound was observed to alter the expression of key proteins involved in the apoptotic pathway, including an increase in pro-apoptotic markers like Bax and caspase-3 while decreasing anti-apoptotic proteins like Bcl-2 .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 10 | Induces apoptosis through caspase activation |

| HeLa | 20 | Alters cell cycle dynamics |

| A549 | 15 | Inhibits cell proliferation |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Preliminary tests have shown moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 10 |

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study demonstrated that this compound significantly reduced the viability of HCT-116 cells at concentrations above 10 µM, indicating its potential as a cytostatic agent .

- Antimicrobial Efficacy Evaluation : Another research highlighted its effectiveness against E. coli, with an MIC of 20 µM, suggesting further exploration into its use as an antibacterial treatment .

属性

IUPAC Name |

N-methyl-1-(2-methylpyrimidin-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-6-9-4-7(3-8-2)5-10-6/h4-5,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXZINXDIQPONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628986 | |

| Record name | N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248406-79-2 | |

| Record name | N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。